molecular formula C8H8Cl2F3N B6218417 2-chloro-N-methyl-3-(trifluoromethyl)aniline hydrochloride CAS No. 1831163-49-5

2-chloro-N-methyl-3-(trifluoromethyl)aniline hydrochloride

Cat. No.: B6218417
CAS No.: 1831163-49-5
M. Wt: 246.1
InChI Key:
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Description

2-Chloro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is a chemical compound primarily used in the fields of chemistry and pharmaceuticals. It is known by its chemical formula C8H8ClF3NH.HCl. The compound is a white crystalline solid that is soluble in water and methanol.

Preparation Methods

2-Chloro-N-methyl-3-(trifluoromethyl)aniline hydrochloride can be synthesized using various methods. One common method involves the reaction of 2-chloro-3-(trifluoromethyl)aniline with methanol and gaseous hydrogen chloride. The compound can be characterized using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry.

Chemical Reactions Analysis

2-Chloro-N-methyl-3-(trifluoromethyl)aniline hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Development of new antibiotics: The compound can be used as a starting material for the synthesis of new antibiotic agents.

    Organic chemistry reactions: It serves as a reagent in various organic synthesis reactions.

    Synthesis of new materials: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2-chloro-N-methyl-3-(trifluoromethyl)aniline hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound’s trifluoromethyl group (-CF3) is known to enhance its pharmacological activity by increasing its lipophilicity and metabolic stability . This allows the compound to interact more effectively with its molecular targets, leading to the desired biological effects.

Comparison with Similar Compounds

2-Chloro-N-methyl-3-(trifluoromethyl)aniline hydrochloride can be compared with other similar compounds, such as:

    2-Methyl-3-(trifluoromethyl)aniline: This compound is used in the synthesis of analgesic compounds and has similar chemical properties.

    4-(Trifluoromethyl)aniline: This compound is used in various chemical synthesis reactions and has similar pharmacological properties.

The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties and applications in various fields of research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-methyl-3-(trifluoromethyl)aniline hydrochloride involves the reaction of 2-chloro-3-(trifluoromethyl)aniline with methylamine hydrochloride.", "Starting Materials": [ "2-chloro-3-(trifluoromethyl)aniline", "Methylamine hydrochloride" ], "Reaction": [ "To a solution of 2-chloro-3-(trifluoromethyl)aniline in a suitable solvent, add methylamine hydrochloride.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with a suitable solvent and dry to obtain 2-chloro-N-methyl-3-(trifluoromethyl)aniline hydrochloride." ] }

CAS No.

1831163-49-5

Molecular Formula

C8H8Cl2F3N

Molecular Weight

246.1

Purity

95

Origin of Product

United States

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